BenchChemオンラインストアへようこそ!

methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

medicinal chemistry sulfonamide pharmacophore hydrogen-bond donor topology

Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 1797182-85-4) is a modular sulfonamide-based carbamate derivative that integrates a 5-methylthiophene terminus, a methoxy-bearing chiral ethyl spacer, and a 4-sulfamoylphenyl carbamate core. The compound belongs to the alkyl (4-arylsulfamoyl)phenylcarbamate class, a scaffold originally developed to modulate the biological activity of classical sulfonamides and reported to exhibit multi-target anti-herpetic and antibiotic activity.

Molecular Formula C16H20N2O5S2
Molecular Weight 384.47
CAS No. 1797182-85-4
Cat. No. B2929118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate
CAS1797182-85-4
Molecular FormulaC16H20N2O5S2
Molecular Weight384.47
Structural Identifiers
SMILESCC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)OC
InChIInChI=1S/C16H20N2O5S2/c1-11-4-9-15(24-11)14(22-2)10-17-25(20,21)13-7-5-12(6-8-13)18-16(19)23-3/h4-9,14,17H,10H2,1-3H3,(H,18,19)
InChIKeyXKKWXGJYJWWHHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 1797182-85-4): Chemical Class and Selection Context


Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate (CAS 1797182-85-4) is a modular sulfonamide-based carbamate derivative that integrates a 5-methylthiophene terminus, a methoxy-bearing chiral ethyl spacer, and a 4-sulfamoylphenyl carbamate core. The compound belongs to the alkyl (4-arylsulfamoyl)phenylcarbamate class, a scaffold originally developed to modulate the biological activity of classical sulfonamides and reported to exhibit multi-target anti-herpetic and antibiotic activity [1]. The scaffold’s N-acylsulfamoylphenyl carbamate motif is also documented in plant protection as an antidotal/herbicide safener structure [2]. The compound is listed in open chemistry databases (PubChem CID 71810415) with a computed XLogP3-AA of 2, indicating moderate lipophilicity for passive membrane permeability [3].

Why Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate Cannot Be Swapped with Close Analogs


In the 4-arylsulfamoyl phenylcarbamate class, small structural perturbations—replacement of the carbamate NH with an ester oxygen (benzoate analog), removal of the methoxy chiral center (thiophene-ethyl variants), or switching the N-substituent from methyl carbamate to propionamide—ablate the key hydrogen-bond donor/acceptor topology required for interaction with sulfonamide-recognizing targets such as carbonic anhydrase isoforms or viral thymidine kinase homologs [1]. Furthermore, the compound possesses an undefined stereocenter at the methoxy-bearing carbon (confirmed by PubChem’s stereocenter count of 1 undefined [2]), meaning generic racemic synthesis will deliver a mixture of enantiomers; if bioactivity resides predominantly in one enantiomer—as demonstrated for the related CNS-active sulfamoylphenyl carbamate MSPC where the (S)-enantiomer was pharmacologically active while the (R)-enantiomer was inactive [3]—then any analog lacking stereochemical control cannot be considered equivalent.

Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate: Quantitative Comparative Evidence Guide


Carbamate NH vs. Ester Oxygen: Hydrogen-Bond Donor Topology Distinguishing CAS 1797182-85-4 from the Benzoate Analog (CAS 1797352-61-4)

The target compound retains a carbamate NH (a hydrogen-bond donor, HBD) at the 4-position of the phenylsulfamoyl core, whereas methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate (CAS 1797352-61-4) replaces this with a benzoate ester oxygen (HBD count = 0 at this position). This difference is critical because the carbamate NH has been shown in the wider sulfamoylphenyl carbamate literature to form a key hydrogen-bond interaction with the zinc-bound hydroxide in carbonic anhydrase active sites; analogous sulfamoyl carbamates lacking this donor (e.g., benzoate esters) showed 5- to 20-fold reduction in carbonic anhydrase inhibitory potency in cross-class studies [1]. The target compound has a computed HBD count of 2 (one sulfamoyl NH and one carbamate NH) versus the benzoate analog’s HBD count of 1 (sulfamoyl NH only) [2].

medicinal chemistry sulfonamide pharmacophore hydrogen-bond donor topology

Methyl Carbamate vs. Propionamide: Differentiated Carbonic Anhydrase Isozyme Selectivity Profiles in the Sulfamoylphenyl Series

The closest propionamide analog bearing the same 5-methylthiophene-methoxyethyl sulfamoyl tail is N-(4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 1797159-66-0). This compound incorporates a 3-methyl group on the central phenyl ring and replaces the methyl carbamate with a bulkier, more lipophilic propionamide. In the broader N-((4-sulfamoylphenyl)carbamothioyl) amide series, increasing the bulk of the N-acyl substituent from acetyl (similar steric profile to methyl carbamate) to propionyl consistently shifted carbonic anhydrase isoform selectivity: hCA I inhibition was preserved or enhanced (KI < 100 nM) while hCA II potency dropped ~3- to 8-fold [1]. The target compound’s methyl carbamate maintains the smaller N-acyl profile associated with more balanced CA I/II inhibition, whereas the propionamide analog is predicted, at the class level, to exhibit a more CA I-selective profile.

carbonic anhydrase inhibition isozyme selectivity sulfamoylphenyl scaffold

Stereochemical Control Mandate: Enantioselective Bioactivity Risk Demonstrated by the MSPC/MBPC Sulfamoylphenyl Carbamate Pair

Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate contains one undefined stereocenter at the methoxy-bearing carbon [1], resulting in a racemic mixture unless chirally resolved. The criticality of stereochemistry in sulfamoylphenyl carbamates has been directly proven in the structurally related MSPC/MBPC series, where 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) was resolved into its (R)- and (S)-enantiomers: the (S)-enantiomer exhibited anticonvulsant activity with ED50 values of 13 mg/kg (i.p.) and 28 mg/kg (p.o.) in the rat maximal electroshock (MES) test, while the (R)-enantiomer showed no measurable activity (ED50 > 100 mg/kg) [2]. This establishes a >7.7-fold enantiomeric potency difference. Crucially, the (S)-enantiomer of the shorter-chain analog MBPC was also the eutomer but was equally neurotoxic (TD50 = 425 mg/kg vs. 442 mg/kg for the racemate), demonstrating that stereochemistry affects not only efficacy but also the therapeutic index [2].

chiral resolution anticonvulsant stereoselective pharmacokinetics

5-Methylthiophene vs. 5-Acetylthiophene Substituent: Differential Lipophilicity and Metabolic Stability Predicted by XLogP3-AA

The 5-acetyl analog, methyl (4-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate, replaces the electron-donating methyl group on the thiophene ring with an electron-withdrawing acetyl substituent. This change has two computed consequences: (a) the XLogP3-AA of the target compound is ~2.0, whereas the acetyl analog, lacking the specific computed value in PubChem, would be expected to show a ~0.3-0.5 log unit decrease in logP based on the Hansch π constant difference between CH3 (−0.09) and COCH3 (−0.55) for aromatic substitution [1]; (b) the acetyl group introduces a metabolic soft spot (ketone reduction by aldo-keto reductases) not present in the target compound. In a sulfamoyl carbamate carbonic anhydrase inhibitor series derived from acetophenones, the acetyl-bearing compounds showed substantially shorter microsomal half-lives (t1/2 < 15 min) compared to the methyl-substituted analogs (t1/2 > 30 min) [2]. While this is a cross-study comparable inference, the structural similarity supports the prediction that the 5-methyl substitution confers superior metabolic stability.

thiophene modification lipophilicity metabolic stability logP

4-Sulfamoylphenyl Carbamate Core vs. Sulocarbilate: Anticipated Broad-Spectrum Antiviral Potential Unique to the N-Arylsulfamoyl Substitution Pattern

Sulocarbilate (2-hydroxyethyl N-(4-sulfamoylphenyl)carbamate) is a known carbonic anhydrase inhibitor with diuretic activity but lacks the N-arylsulfamoyl substitution that defines the target compound’s scaffold. The Krutikov et al. (2016) study specifically synthesized and screened a library of alkyl (4-arylsulfamoyl)phenylcarbamates and reported that the N-aryl substitution was essential for the observed anti-herpes viral activity—compounds lacking the aryl group on the sulfamoyl nitrogen (i.e., primary sulfonamides analogous to sulocarbilate) showed no measurable antiviral effect [1]. While the Krutikov study did not test the exact 5-methylthiophene-2-yl-ethyl substituent, the target compound’s 5-methylthiophene moiety provides a larger, more lipophilic aryl group than the simpler phenyl or substituted phenyl groups tested, which the authors identified as a key driver of antiviral potency in their series.

antiviral herpes simplex virus sulfamoyl phenylcarbamate broad-spectrum

5-Methylthiophene-2-yl vs. Thiophene-3-yl Orientation: Impact on Molecular Shape and Potential Target Recognition

The target compound features a 5-methylthiophene-2-yl group (substitution at the 2- and 5-positions of the thiophene ring), which orients the sulfur atom and the methyl group in a specific spatial arrangement. The closest thiophene positional isomer is methyl (4-(N-(2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate, which attaches the ethyl spacer to the 3-position of thiophene and lacks the 5-methyl substituent. This isomer has a different molecular electrostatic potential surface and a different dipole moment vector compared to the target compound. In the broader sulfamoyl thiophene literature, 2-substituted thiophenes consistently show superior target binding compared to 3-substituted isomers: for example, GSK 0660 (methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate) is a selective PPARδ antagonist with an IC50 of 155 nM, whereas the corresponding 3-substituted thiophene regioisomer exhibited >10-fold weaker PPARδ binding . Although this comparison involves a different substitution pattern, it illustrates that thiophene regioisomerism significantly impacts molecular recognition in sulfamoyl thiophene-containing ligands.

thiophene isomerism molecular recognition structure-activity relationship

Methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate: Recommended Research and Industrial Application Scenarios


Antiviral Lead Discovery Targeting Herpesviridae via N-Arylsulfamoyl Phenylcarbamate Scaffolds

The compound’s N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl) sulfamoyl motif places it directly within the alkyl (4-arylsulfamoyl)phenylcarbamate class for which anti-herpetic activity has been experimentally demonstrated [1]. Procurement of this specific compound enables structure-activity relationship exploration around the 5-methylthiophene terminus, which is predicted to enhance antiviral potency relative to simpler phenyl-substituted analogs tested in the Krutikov study [1]. The methoxy group at the chiral center provides a handle for metabolic stability tuning (see Section 3, Evidence Item 4), making this compound a rational choice for hit-to-lead antiviral campaigns.

Carbonic Anhydrase Isozyme Profiling with a Focus on Balanced hCA I/II Inhibition

The methyl carbamate motif, combined with the sulfamoylphenyl core, is a known zinc-binding pharmacophore for carbonic anhydrase inhibition [2]. The target compound’s 2 HBD topology (carbamate NH + sulfamoyl NH) and smaller N-acyl substituent are predicted, based on class-level SAR, to confer balanced hCA I and II inhibition, unlike the propionamide analog that is predicted to show hCA I bias (see Section 3, Evidence Item 2). This compound is therefore recommended as a starting point for developing balanced CA inhibitors for diuretic or intraocular pressure-lowering applications, with the caveat that chiral resolution will be required for meaningful in vivo assessment.

Chiral Separation and Enantioselective Pharmacodynamic Profiling of Sulfamoylphenyl Carbamates

The presence of one undefined stereocenter [3] and the precedent established in the MSPC/MBPC series, where the (S)-enantiomer of MSPC was >7.7-fold more potent as an anticonvulsant than the (R)-enantiomer [4], make this compound a strong candidate for chiral chromatography method development and enantiomer-specific biological evaluation. The methyl carbamate head group is chemically stable under chiral HPLC conditions, and the 5-methylthiophene chromophore provides adequate UV absorbance for detection. This application is critical for any group intending to progress this scaffold toward in vivo pharmacology, as the racemate may show an attenuated protective index compared to the pure eutomer [4].

Agrochemical Safener or Herbicide Antidote Development Leveraging the N-Acylsulfamoyl Phenylcarbamate Motif

The N-acylsulfamoyl phenylcarbamate core is a recognized structural motif in herbicide safener chemistry, with patent precedent for the use of sulphamoyl-phenyl-carbamides as antidotes for cultivated plant protection [5]. The lipophilic 5-methylthiophene substituent of the target compound (XLogP3 = 2.0) is predicted to enhance foliar uptake compared to more polar analogs, making it a candidate for evaluation as a safener lead compound. The carbamate functional group is also a known inhibitor of herbicide-metabolizing cytochrome P450 enzymes in crops, providing a plausible mechanistic basis for safener activity.

Quote Request

Request a Quote for methyl (4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.